Home > Products > Screening Compounds P114082 > Aliskiren hemifumarate
Aliskiren hemifumarate - 173334-58-2

Aliskiren hemifumarate

Catalog Number: EVT-258127
CAS Number: 173334-58-2
Molecular Formula: C64H110N6O16
Molecular Weight: 1219.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aliskiren hemifumarate is a synthetic, non-peptide molecule classified as a direct renin inhibitor. [] It plays a crucial role in scientific research, particularly in understanding the renin-angiotensin-aldosterone system (RAAS) and its role in cardiovascular regulation. [] Aliskiren hemifumarate acts by specifically binding to and inhibiting renin, the rate-limiting enzyme of the RAAS. [] This inhibition prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the production of angiotensin II, a potent vasoconstrictor. [] This mechanism makes Aliskiren hemifumarate a valuable tool in studying the physiological and pathological roles of the RAAS, independent of its therapeutic applications.

Aliskiren (free base)

  • Compound Description: Aliskiren, the free base form of Aliskiren hemifumarate, is also a direct renin inhibitor. It is a white to slightly yellowish crystalline powder. []
  • Relevance: Aliskiren is structurally very similar to Aliskiren hemifumarate, differing only in the presence of the hemifumarate salt. Aliskiren hemifumarate is the salt form used in pharmaceutical formulations due to its improved stability and solubility compared to the free base. []

Amlodipine Besylate

  • Compound Description: Amlodipine besylate is a calcium channel blocker commonly used to treat hypertension. [, , , , , , , , , , , ]
  • Relevance: Amlodipine besylate is often co-formulated with Aliskiren hemifumarate in combination therapies for hypertension. Several studies investigated analytical methods for simultaneous determination of both drugs in formulations and biological samples. [, , , , , , , , , ]

Valsartan

  • Compound Description: Valsartan is an angiotensin II receptor blocker, another class of antihypertensive drugs. [, , , , , , ]
  • Relevance: Similar to Amlodipine Besylate, Valsartan is also frequently combined with Aliskiren hemifumarate in antihypertensive therapies. Research explored simultaneous determination methods and stability-indicating assays for these combinations. [, , , , , , ]

Hydrochlorothiazide

  • Compound Description: Hydrochlorothiazide is a diuretic used to treat hypertension by reducing fluid volume in the body. [, , , , , , , , , ]
  • Relevance: Hydrochlorothiazide is another common drug combined with Aliskiren hemifumarate in fixed-dose combination products for treating hypertension. Numerous studies focused on developing analytical techniques for their simultaneous determination in pharmaceutical formulations. [, , , , , , , , , ]
  • Compound Description: These are potential impurities or degradation products of Aliskiren Hemifumarate. [, ]
  • Compound Description: These are specifically mentioned as related substances of Aliskiren Hemifumarate, likely representing synthetic impurities or by-products. [, ]

Losartan

  • Compound Description: Losartan is an angiotensin II receptor blocker used as an antihypertensive agent. []
  • Relevance: In one study, Losartan served as an internal standard in an RP-HPLC method for the simultaneous estimation of Aliskiren Hemifumarate, amlodipine besylate, and hydrochlorothiazide. []

Nicardipine Besylate

  • Compound Description: Nicardipine Besylate is a calcium channel blocker used as an antihypertensive. []
  • Relevance: A study investigated developing simplified HPLC and spectrophotometric techniques for analyzing Aliskiren Hemifumarate and Nicardipine Besylate. []
Overview

Aliskiren hemifumarate is a pharmaceutical compound primarily recognized for its role as a non-peptide renin inhibitor, which is effective in the treatment of hypertension. It is the active pharmaceutical ingredient derived from aliskiren, and its hemifumarate salt form enhances its solubility and bioavailability. Aliskiren works by selectively inhibiting the enzyme renin, which plays a crucial role in the regulation of blood pressure.

Source

Aliskiren hemifumarate is synthesized from aliskiren, which is derived from various synthetic pathways involving complex organic reactions. The compound is commercially available and has been extensively studied for its pharmacological properties and applications in cardiovascular medicine.

Classification

Aliskiren hemifumarate falls under the category of antihypertensive agents, specifically classified as a direct renin inhibitor. It is utilized in clinical settings to manage high blood pressure and reduce the risk of cardiovascular events.

Synthesis Analysis

Methods

The synthesis of aliskiren hemifumarate involves several steps, primarily focusing on the conversion of aliskiren into its hemifumarate form. Various methods have been developed to optimize yield and purity, including:

  1. Reduction of Azide Intermediate: The azide group in an intermediate compound is reduced using palladium catalysts in alcoholic solvents like methanol or ethanol. This step is crucial for producing aliskiren from its precursors .
  2. Formation of Hemifumarate: The resulting aliskiren is then reacted with fumaric acid to form aliskiren hemifumarate. This reaction typically occurs in ethanol, where fumaric acid is dissolved and combined with aliskiren under controlled conditions .

Technical Details

  • Solvents Used: Methanol and ethanol are preferred due to their effectiveness in facilitating the reduction reaction.
  • Catalysts: Palladium-based catalysts are commonly employed to enhance reaction efficiency.
  • Yield Optimization: The processes are designed to maximize yield while minimizing by-products, with reported yields reaching up to 70% under optimized conditions .
Molecular Structure Analysis

Structure

Aliskiren hemifumarate has a complex molecular structure characterized by a specific arrangement of atoms that contributes to its biological activity. The molecular formula for aliskiren hemifumarate is C64H110N6O16C_{64}H_{110}N_{6}O_{16} .

Data

  • Molecular Weight: Approximately 1146.54 g/mol.
  • Structural Features: The structure includes multiple chiral centers, which are essential for its interaction with biological targets.
  • 3D Conformation: Its three-dimensional shape facilitates binding to the renin enzyme, inhibiting its activity effectively.
Chemical Reactions Analysis

Reactions

Aliskiren hemifumarate undergoes various chemical reactions during its synthesis and potential degradation:

  1. Reduction Reactions: The reduction of azide groups to amines is a key step in synthesizing aliskiren from precursor compounds.
  2. Salt Formation: The interaction between aliskiren and fumaric acid leads to the formation of the hemifumarate salt, enhancing solubility and stability.

Technical Details

  • Reaction Conditions: Typically carried out under controlled temperature and pH conditions to ensure optimal product formation.
  • Characterization Techniques: Techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are employed to confirm product identity and purity.
Mechanism of Action

Process

Aliskiren exerts its antihypertensive effects through the inhibition of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By blocking this initial step in the renin-angiotensin system, aliskiren reduces levels of angiotensin II, leading to vasodilation and decreased blood pressure.

Data

  • Binding Affinity: Aliskiren has a high binding affinity for the S3 sub-pocket of renin, which is critical for its inhibitory action .
  • Pharmacokinetics: Following oral administration, peak plasma concentrations are typically reached within 1-3 hours, with a half-life allowing for once-daily dosing in clinical practice .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aliskiren hemifumarate typically appears as white crystalline solids.
  • Solubility: It exhibits good solubility in polar solvents like water and ethanol, which aids in its formulation as an oral medication.

Chemical Properties

  • Stability: Aliskiren hemifumarate is generally stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 140-150 °C, indicating thermal stability suitable for pharmaceutical applications.
Applications

Scientific Uses

Aliskiren hemifumarate is primarily used in clinical settings for managing hypertension. Its applications extend beyond blood pressure control; it has also been investigated for potential protective effects against renal damage induced by certain chemotherapeutic agents like cisplatin . Additionally, research continues into its broader implications in cardiovascular health and potential roles in other therapeutic areas involving renin inhibition.

Introduction to Aliskiren Hemifumarate

Historical Development and Approval Milestones

The development of aliskiren hemifumarate resulted from a collaborative effort between pharmaceutical companies Speedel and Novartis. After extensive clinical trials demonstrating its efficacy in blood pressure reduction, aliskiren received U.S. Food and Drug Administration (FDA) approval in March 2007 under the brand name Tekturna, followed by European Medicines Agency (EMA) approval in August 2007 as Rasilez. This approval marked a significant milestone as it represented the first new class of RAAS-acting antihypertensive agents introduced in over a decade. The development program overcame significant pharmacological challenges, particularly the poor oral bioavailability characteristic of earlier peptide-based renin inhibitors, through strategic molecular modifications that enhanced metabolic stability while retaining high specificity for the renin active site [1] [5] [10].

Table 1: Key Milestones in Aliskiren Hemifumarate Development

YearMilestoneSignificance
2000Completion of Phase I clinical trialsFirst demonstration of safety and tolerability in humans
2007 (March)FDA approval (Tekturna®)First direct renin inhibitor approved for hypertension treatment
2007 (August)EMA approval (Rasilez®)European market authorization
2009Combination approvals (with amlodipine/HCTZ)Expanded therapeutic applications
2010Initiation of outcome trials (e.g., ASPIRE)Investigation of organ-protective effects beyond hypertension

Structural Classification and Hemifumarate Salt Formulation

Aliskiren hemifumarate is chemically designated as (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2,7-diisopropyl-8-[4-methoxy-3-(3-methoxypropoxy)phenyl]octanamide hemifumarate. The compound has a molecular formula of C₆₄H₁₁₀N₆O₁₆ and a molecular weight of 1219.61 g/mol. Its structure features four chiral centers, with only one specific stereoisomer exhibiting potent renin inhibitory activity. The hemifumarate salt formulation (a 2:1 complex of aliskiren to fumaric acid) significantly improves the compound's physicochemical properties compared to the free base, including enhanced solubility and crystallinity, which facilitate pharmaceutical processing and oral bioavailability. The molecular structure incorporates key elements that enable high-affinity binding to the renin active site: a hydrophobic backbone that mimics the transition-state analog of angiotensinogen, hydrogen-bonding motifs that interact with catalytic residues, and non-peptide substituents that confer metabolic stability. The hemifumarate salt formation occurs through proton transfer between the aliskiren amino group and the carboxylic acid groups of fumaric acid, creating a stable crystalline lattice with improved dissolution characteristics [2] [6] [9].

Table 2: Key Physicochemical Properties of Aliskiren Hemifumarate

PropertyFree BaseHemifumarate Salt
Molecular FormulaC₃₀H₅₃N₃O₆C₆₄H₁₁₀N₆O₁₆
Molecular Weight551.76 g/mol1219.61 g/mol
ALogP3.293.87
Hydrogen Bond Donors48
Hydrogen Bond Acceptors922
Water SolubilityVery low0.0021 mg/mL
Crystal StructureAmorphous tendencyDefined crystalline lattice

Role in the Renin-Angiotensin-Aldosterone System (RAAS)

Aliskiren hemifumarate exerts its pharmacological action through selective, high-affinity inhibition of renin, the enzyme responsible for initiating the RAAS cascade. Renin catalyzes the conversion of angiotensinogen to angiotensin I, the precursor to the potent vasoconstrictor angiotensin II. By binding directly to renin's active site with high specificity (Ki ≈ 0.6 nM), aliskiren prevents this initial cleavage step, thereby reducing the production of all downstream angiotensin peptides. This upstream inhibition contrasts with other RAAS blockers: ACE inhibitors prevent angiotensin I conversion to angiotensin II, while ARBs block angiotensin II receptors. Aliskiren's mechanism provides more comprehensive RAAS suppression by decreasing plasma renin activity (PRA) by 50-80% at therapeutic doses, reducing circulating levels of both angiotensin I and II. Importantly, compensatory rises in PRA seen with other RAAS blockers do not occur with aliskiren due to its direct inhibition of renin enzymatic function [3] [4] [7].

Beyond its effects on circulating RAAS components, aliskiren demonstrates unique interactions with tissue RAAS systems. Biophysical studies using differential scanning calorimetry, Raman spectroscopy, and nuclear magnetic resonance have revealed that aliskiren accumulates in plasma membranes, particularly in cholesterol-rich microdomains where the (pro)renin receptor [(P)RR] is localized. This membrane partitioning positions aliskiren to effectively inhibit not only soluble renin but also receptor-bound renin, potentially blocking angiotensin generation at critical tissue sites. However, this membrane interaction exhibits cholesterol dependence; at elevated cholesterol concentrations similar to those in atherosclerotic plaques, aliskiren becomes expelled from membranes, potentially reducing its efficacy in such microenvironments. This dual action—inhibiting both circulating renin and tissue renin bound to (P)RR—represents a distinctive pharmacological profile not shared by other RAAS inhibitors [7] [8].

Table 3: Comparative Mechanisms of RAAS Inhibitors

Drug ClassMolecular TargetEffect on PRAEffect on Ang I/IISite of Primary Action
Direct Renin Inhibitors (Aliskiren)Renin active siteDecreaseReduced productionPlasma and tissue membranes
ACE InhibitorsAngiotensin-converting enzymeIncreaseReduced conversion (Ang I → II)Endothelial surfaces
ARBsAngiotensin II type 1 receptorIncreaseElevated levels (blocked action)Cell surface receptors
Mineralocorticoid AntagonistsMineralocorticoid receptorIncreaseVariableIntracellular receptors

Properties

CAS Number

173334-58-2

Product Name

Aliskiren hemifumarate

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid

Molecular Formula

C64H110N6O16

Molecular Weight

1219.6 g/mol

InChI

InChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23-,24-,25-;/m00./s1

InChI Key

KLRSDBSKUSSCGU-KRQUFFFQSA-N

SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O

Solubility

In water, >350 mg/mL (pH 7.4)

Synonyms

2(S),4(S),5(S),7(S)-N-(2-carbamoyl-2-methylpropyl)-5-amino-4-hydroxy-2,7-diisopropyl-8-(4-methoxy-3-(3-methoxypropoxy)phenyl)octanamid hemifumarate
aliskiren
CGP 060536B
CGP-060536B
CGP060536B
rasilez
SPP100
Tekturna

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.